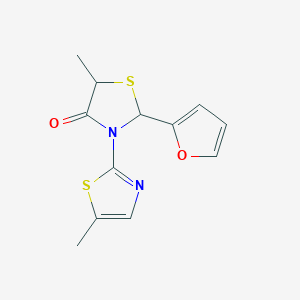![molecular formula C20H14ClN3O2 B277764 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B277764.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide, also known as CLP290, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2007 by researchers at the University of North Carolina at Chapel Hill. Since then, CLP290 has been the subject of numerous scientific studies and clinical trials.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide involves the activation of TRPC6 channels in cells. These channels are involved in the regulation of calcium signaling, which is important for a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By activating TRPC6 channels, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide is able to modulate calcium signaling and produce a variety of beneficial effects.
Biochemical and Physiological Effects:
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been shown to produce a number of biochemical and physiological effects in cells and animals. These effects include the activation of TRPC6 channels, the modulation of calcium signaling, the reduction of pain and inflammation, the improvement of lung function in cystic fibrosis patients, and the reduction of seizure activity in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has several advantages for use in lab experiments, including its small size, its ability to activate TRPC6 channels, and its well-characterized structure and mechanism of action. However, there are also some limitations to its use, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide. One area of interest is the development of more potent and selective TRPC6 activators that can be used for therapeutic purposes. Another area of interest is the investigation of the potential of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide for the treatment of other conditions, such as inflammatory bowel disease and chronic obstructive pulmonary disease. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide and its effects on calcium signaling in cells.
Métodos De Síntesis
The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide involves a multi-step process that begins with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-(2-chloro-5-nitrophenyl)oxazolidin-2-one to form the corresponding N-(2-chloro-5-nitrophenyl)-4-methylbenzamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with pyridine-2-carboxylic acid to form the final product, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including neuropathic pain, epilepsy, and cystic fibrosis. In particular, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been shown to activate a specific ion channel called TRPC6, which is involved in the regulation of calcium signaling in cells. This activation has been shown to have a number of beneficial effects, including reducing pain and inflammation, improving lung function in cystic fibrosis patients, and reducing seizure activity in animal models of epilepsy.
Propiedades
Fórmula molecular |
C20H14ClN3O2 |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-4-6-13(7-5-12)19(25)23-16-11-14(8-9-15(16)21)20-24-18-17(26-20)3-2-10-22-18/h2-11H,1H3,(H,23,25) |
Clave InChI |
OKAJWIDCRAWBAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)












